molecular formula C18H31ClN2O3 B13776795 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride CAS No. 73623-05-9

3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride

Cat. No.: B13776795
CAS No.: 73623-05-9
M. Wt: 358.9 g/mol
InChI Key: KFRYLJMUGMAWQF-UHFFFAOYSA-N
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Description

3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dibutylamino group, a hydroxypropyl group, and a carbanilate moiety, all of which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride typically involves the reaction of dibutylamine with 2-hydroxypropyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group or the hydroxypropyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urethane and carbamate derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable covalent bonds with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the presence of the dibutylamino and hydroxypropyl groups, which enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-hydroxypropyl carbanilate hydrochloride
  • 3-(Diethylamino)-2-hydroxypropyl carbanilate hydrochloride
  • 3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride

Uniqueness

Compared to similar compounds, 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride exhibits unique properties due to the presence of the dibutylamino group. This group imparts greater hydrophobicity and steric bulk, which can influence the compound’s reactivity, solubility, and interaction with biological targets. These characteristics make it particularly valuable in applications where specific binding and reactivity profiles are required.

Properties

CAS No.

73623-05-9

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

dibutyl-[2-hydroxy-3-(phenylcarbamoyloxy)propyl]azanium;chloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-3-5-12-20(13-6-4-2)14-17(21)15-23-18(22)19-16-10-8-7-9-11-16;/h7-11,17,21H,3-6,12-15H2,1-2H3,(H,19,22);1H

InChI Key

KFRYLJMUGMAWQF-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CC(COC(=O)NC1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

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